N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide
Description
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide (IUPAC name) is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone. Its structure includes:
- Furan-2-yl group: A heterocyclic aromatic moiety that may influence electronic properties and bioavailability.
- 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group, commonly associated with receptor-binding interactions in medicinal chemistry.
- 2-Methylpropyl (isobutyl) group: A branched alkyl chain attached to one amide nitrogen, likely impacting lipophilicity and metabolic stability.
The compound’s molecular formula is C₂₃H₃₂N₄O₄ (molecular weight: 428.52 g/mol), as reported in product indices .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-17(2)15-23-21(27)22(28)24-16-19(20-9-6-14-29-20)26-12-10-25(11-13-26)18-7-4-3-5-8-18/h3-9,14,17,19H,10-13,15-16H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICFBBJWHIDEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of a furan ring and a phenylpiperazine moiety, has been explored for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H30N4O3
- Molecular Weight : 410.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Adenosine Receptors : Acts as an antagonist or inverse agonist at A2A adenosine receptors, relevant in neurodegenerative diseases.
- α1 Receptors : Exhibits antagonistic activity at α1 receptors, influencing various physiological processes.
- Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase inhibitory activity, which is significant in the context of Alzheimer's disease.
Pharmacological Applications
Research indicates that this compound holds promise in several therapeutic areas:
- Neurodegenerative Diseases : Potential applications in treating conditions like Parkinson’s and Alzheimer’s due to its neuroprotective properties.
- Analgesic Properties : Similar compounds have been characterized for pain relief, suggesting potential analgesic applications.
- Antimicrobial Activity : Related compounds have demonstrated antimicrobial and antifungal activities.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cellular models. For instance:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A2A Adenosine Receptors | 0.5 | |
| N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(methyl)ethanediamide | Acetylcholinesterase | 0.8 |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Furan + Phenylpiperazine | Anticancer, Antimicrobial |
| Compound B | Furan + Piperazine | Neuroprotective, Analgesic |
| N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(methyl)ethanediamide | Furan + Phenylpiperazine + Ethanolamide | Neuroprotective, Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Piperazine Substituent
BB87375 (CAS 877647-66-0)
- Structural Variation : The 4-phenylpiperazine group is replaced with 4-(4-methoxyphenyl)piperazine .
- Molecular Weight : 428.52 g/mol (C₂₃H₃₂N₄O₄) .
N'-[2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-N-(2-Hydroxyethyl)Ethanediamide
Variations in the Amide Substituents
N~1~-[2-(4-Fluorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-N~2~-[(2-Fluorophenyl)methyl]Ethanediamide
- Structural Variation : Incorporates a 4-fluorobenzenesulfonyl group and a 2-fluorobenzyl substituent.
- Molecular Weight : 448.44 g/mol (C₂₁H₁₈F₂N₂O₅S) .
- Impact : Sulfonyl groups increase polarity and may influence receptor-binding specificity through steric or electronic effects. Fluorine atoms enhance metabolic stability via reduced CYP450-mediated oxidation.
N~1~-[2-(4-Chlorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-N~2~-(2-Methylpropyl)Ethanediamide
- Structural Variation : Features a 4-chlorobenzenesulfonyl group.
Ethanediamide Backbone vs. Other Amides
PF-610355 (β₂-Adrenoceptor Agonist)
- Structural Variation : Contains a biphenylyl-methyl group and a hydroxy-substituted phenylacetamide.
- By comparison, the ethanediamide backbone in the target compound may offer conformational rigidity, influencing receptor engagement.
Structural and Functional Implications
Table: Key Structural Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
